molecular formula C8H12ClNO3 B1661372 1-[(2-Chloroacetyl)amino]cyclopentane-1-carboxylic acid CAS No. 90153-48-3

1-[(2-Chloroacetyl)amino]cyclopentane-1-carboxylic acid

Cat. No.: B1661372
CAS No.: 90153-48-3
M. Wt: 205.64 g/mol
InChI Key: BVCPTEHXMAJCFC-UHFFFAOYSA-N
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Description

1-[(2-Chloroacetyl)amino]cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C8H12ClNO3 It is characterized by the presence of a cyclopentane ring substituted with a chloroacetylamino group and a carboxylic acid group

Preparation Methods

The synthesis of 1-[(2-Chloroacetyl)amino]cyclopentane-1-carboxylic acid typically involves the following steps:

    Chloroacetylation: The starting material, often a cyclopentane derivative, undergoes chloroacetylation to introduce the chloroacetyl group.

    Amidation: The chloroacetylated intermediate is then subjected to amidation, where an amino group is introduced.

    Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[(2-Chloroacetyl)amino]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding amine and carboxylic acid.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-Chloroacetyl)amino]cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 1-[(2-Chloroacetyl)amino]cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, depending on the specific target .

Comparison with Similar Compounds

Similar compounds to 1-[(2-Chloroacetyl)amino]cyclopentane-1-carboxylic acid include:

    1-[(2-Chloroacetyl)amino]cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring.

    1-[(2-Chloroacetyl)amino]cyclopentane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-chloroacetyl)amino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO3/c9-5-6(11)10-8(7(12)13)3-1-2-4-8/h1-5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCPTEHXMAJCFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311216
Record name MLS003115211
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90153-48-3
Record name MLS003115211
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240502
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003115211
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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